molecular formula C20H17N3O2 B11022020 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide

2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11022020
M. Wt: 331.4 g/mol
InChI Key: XGCGNUTUSPZDKE-UHFFFAOYSA-N
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Description

2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that features both quinoline and indole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Indole Moiety: The indole ring can be introduced via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the quinoline and indole moieties through an amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline-4-carboxamide: Lacks the indole moiety, making it less versatile in biological interactions.

    N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide: Similar structure but without the hydroxyl group, which may affect its solubility and reactivity.

    2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline: Lacks the carboxamide group, potentially altering its binding affinity and biological activity.

Uniqueness

2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide stands out due to its combined quinoline and indole structures, along with the presence of both hydroxyl and carboxamide functional groups. This unique combination allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-19-13-16(15-6-2-3-7-17(15)22-19)20(25)21-10-12-23-11-9-14-5-1-4-8-18(14)23/h1-9,11,13H,10,12H2,(H,21,25)(H,22,24)

InChI Key

XGCGNUTUSPZDKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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